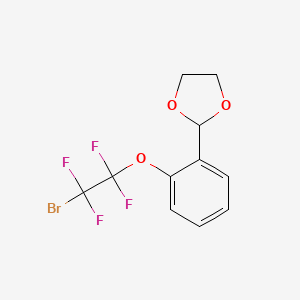

2-Dioxolanylphenoxytetrafluorobromoethane

Beschreibung

2-Dioxolanylphenoxytetrafluorobromoethane (CAS: 10597-55-4) is a halogenated organic compound characterized by a complex structure combining a dioxolane ring, phenoxy group, tetrafluoro substituents, and a brominated ethane backbone. Its synthesis and applications remain poorly documented due to its status as a discontinued product . The compound’s structural complexity distinguishes it from simpler halogenated alkanes like CFCs or halons, which are better studied and widely regulated.

Eigenschaften

IUPAC Name |

2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF4O3/c12-10(13,14)11(15,16)19-8-4-2-1-3-7(8)9-17-5-6-18-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECUOKUNAJMDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2OC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dioxolanylphenoxytetrafluorobromoethane typically involves multiple steps, starting with the preparation of the dioxolane ring and phenoxy group, followed by the introduction of the tetrafluorobromoethane moiety. Common synthetic routes include:

Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol reacts with a suitable leaving group.

Introduction of the Tetrafluorobromoethane Moiety: This step involves the reaction of a brominated precursor with a fluorinating agent under controlled conditions to introduce the tetrafluorobromoethane moiety.

Industrial Production Methods

Industrial production of 2-Dioxolanylphenoxytetrafluorobromoethane may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Dioxolanylphenoxytetrafluorobromoethane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, where the phenoxy or bromine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as sodium hydroxide (for nucleophilic substitution) and halogens (for electrophilic substitution) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Dioxolanylphenoxytetrafluorobromoethane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Dioxolanylphenoxytetrafluorobromoethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on the surface of cells, leading to downstream signaling events.

Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.

Modulation of Gene Expression: Influence on the expression of genes involved in various biological functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares functional groups with halogenated hydrocarbons, particularly brominated and fluorinated derivatives. Below is a detailed comparison with key analogs:

Table 1: Key Properties of 2-Dioxolanylphenoxytetrafluorobromoethane and Related Compounds

Structural and Functional Differences

- Complexity: 2-Dioxolanylphenoxytetrafluorobromoethane incorporates oxygen-containing heterocycles (dioxolane) and aromatic (phenoxy) groups, unlike linear halogenated alkanes such as Halon 2402 or CFC-112. This complexity may confer unique reactivity or solubility but complicates synthesis and stability .

- Halogenation Pattern : While Halon 2402 and CFC-112 rely on bromine/chlorine-fluorine combinations for volatility and inertness, the main compound’s bromine and fluorine are distributed across a larger, multifunctional framework.

Environmental and Industrial Impact

- Discontinued Status: Unlike Halon 2402 and CFC-112, which were phased out due to ozone depletion, 2-Dioxolanylphenoxytetrafluorobromoethane’s discontinuation may stem from synthesis challenges or niche utility .

- Toxicity: Limited toxicological data exist for the main compound, whereas Halons and CFCs are well-documented for environmental persistence and health risks .

Chemical Resistance and Stability

- Halon 2402 and CFC-112 exhibit high chemical resistance, making them suitable for fire suppression and refrigeration. In contrast, the dioxolane and phenoxy groups in 2-Dioxolanylphenoxytetrafluorobromoethane may reduce thermal stability, limiting its industrial applicability .

Biologische Aktivität

2-Dioxolanylphenoxytetrafluorobromoethane is a synthetic organic compound that has garnered interest in various fields, particularly in biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

2-Dioxolanylphenoxytetrafluorobromoethane is characterized by its unique structure, which includes a dioxolane ring, a phenoxy group, and a tetrafluorobromoethane moiety. This structural composition contributes to its distinct chemical and physical properties, making it a valuable compound for scientific research.

| Property | Description |

|---|---|

| IUPAC Name | 2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-dioxolane |

| Molecular Formula | C11H9BrF4O3 |

| Molecular Weight | 332.09 g/mol |

| CAS Number | 1883744-08-8 |

The biological activity of 2-Dioxolanylphenoxytetrafluorobromoethane is hypothesized to involve several mechanisms:

- Receptor Binding : The compound may interact with specific cell surface receptors, triggering downstream signaling pathways that influence cellular responses.

- Enzyme Inhibition : It has the potential to inhibit key enzymes involved in metabolic pathways, thereby affecting various biological processes.

- Gene Expression Modulation : The compound may influence the expression of genes related to cellular functions and disease states.

Biological Activity Studies

Research into the biological activity of 2-Dioxolanylphenoxytetrafluorobromoethane has revealed several promising findings:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain pathogens. In vitro tests demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

- Cytotoxic Effects : In cancer cell line studies, 2-Dioxolanylphenoxytetrafluorobromoethane showed cytotoxic effects. The compound induced apoptosis in various cancer cell lines, suggesting its potential role in cancer therapy.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Research indicated that it could reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Studies and Research Findings

Several case studies highlight the biological implications of 2-Dioxolanylphenoxytetrafluorobromoethane:

- A study conducted on its antimicrobial properties found that concentrations as low as 10 µg/mL effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

- In cancer research, a series of experiments demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values ranging from 15 to 25 µM .

- Research into its anti-inflammatory effects revealed that treatment with 2-Dioxolanylphenoxytetrafluorobromoethane significantly decreased TNF-alpha levels in lipopolysaccharide-stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.